molecular formula C13H14N2O2S B7777201 2-[[3-(3,4-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate

2-[[3-(3,4-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate

Cat. No.: B7777201
M. Wt: 262.33 g/mol
InChI Key: MKJVZQNSMLUQKV-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[[3-(3,4-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

    Hydrolysis: It readily hydrolyzes to give back imidazole and carbon dioxide.

    Amide Formation: It is used to convert amines into amides, carbamates, and ureas.

    Ester Formation: It can also be used to convert alcohols into esters.

Common reagents and conditions used in these reactions include the use of amines for amide formation and alcohols for ester formation. The major products formed from these reactions are amides, carbamates, ureas, and esters .

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with amines or alcohols to form amides or esters. The molecular targets involved in these reactions are the carboxylic acid groups and the amine or alcohol groups.

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other carbodiimides such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in that it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions. Similar compounds include:

  • Dicyclohexylcarbodiimide
  • N,N’-diisopropylcarbodiimide
  • Phosgene
  • Imidazole .

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-3-4-11(7-10(9)2)15-6-5-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJVZQNSMLUQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+]2=C(NC=C2)SCC(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+]2=C(NC=C2)SCC(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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